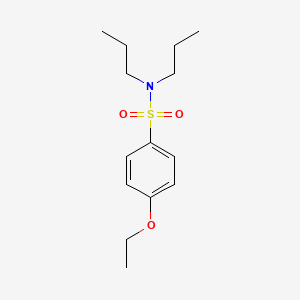

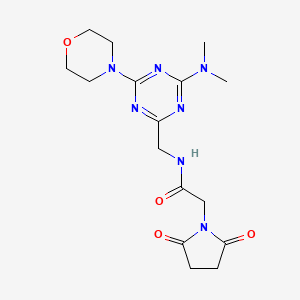

![molecular formula C18H21N3O4 B2756431 N-(5-环己基-1,3,4-噁二唑-2-基)-3-甲基-2,3-二氢苯并[b][1,4]二氧杂环戊二烯-2-甲酰胺 CAS No. 1171077-73-8](/img/structure/B2756431.png)

N-(5-环己基-1,3,4-噁二唑-2-基)-3-甲基-2,3-二氢苯并[b][1,4]二氧杂环戊二烯-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of oxadiazoles, which includes the compound , involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazoles include an annulation reaction, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis

Oxadiazoles, including the compound , have shown favorable oxygen balance and positive heat of formations . They range from relatively inert to extremely sensitive in terms of their response to heat and impact .科学研究应用

新颖级联转化和环-环互变异构

研究调查了与我们感兴趣的化学物质在结构上相关的化合物涉及的反应,展示了新颖的级联转化。例如,Ukhin 等人(2015 年)的研究探索了 3-(2-氨基苯基氨基)-5,5-二甲基-2-环己烯-1-酮与丙二醛的反应,产生了复杂的化合物,展示了环-环互变异构的新示例 (Ukhin 等人,2015 年)。

环二肽基脲的合成和表征

另一个研究领域涉及合成新型化合物的类别,例如环二肽基脲,它们源自相似的合成途径。Sañudo 等人(2006 年)描述了 3-羟基-6-氧代[1,2,4]三嗪-1-基丙氨酰胺的合成,展示了一类由两种不同的氨基酸组成的新的拟肽 [1,2,4]三嗪 (Sañudo 等人,2006 年)。

金催化的形式 [3 + 2] 环加成

Xu 等人(2017 年)研究的金催化的形式 [3 + 2] 环加成反应,将炔胺与 4,5-二氢-1,2,4-恶二唑进行反应,提供了区域选择性地获得高度官能化的 4-氨基咪唑。此过程可能涉及形成 α-亚氨基金卡宾中间体,然后环化,展示了该化合物在促进复杂化学转化中的潜力 (Xu 等人,2017 年)。

血小板聚集抑制剂

Okuda 等人(2011 年)的研究合成了 N-[2-([1,2,4]恶二唑-5-基)环庚烯-1-基]甲酰胺肟,并评估了它们作为血小板聚集抑制剂的作用。本研究重点介绍了在与血小板聚集相关的疾病的管理中,具有类似恶二唑环的化合物的潜在治疗应用 (Okuda 等人,2011 年)。

抗癌评价

Deady 等人(2005 年)研究的苯并[b][1,6]萘啶-(5H)酮的羧酰胺衍生物的合成和抗癌评价,扩展了人们对类似化合物对各种癌细胞系具有有效细胞毒性的兴趣。此类研究为进一步探索肿瘤学中的相关化合物提供了基础 (Deady 等人,2005 年)。

作用机制

未来方向

Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core . Future research may focus on exploring these properties further and developing new applications for these compounds.

属性

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-11-15(24-14-10-6-5-9-13(14)23-11)16(22)19-18-21-20-17(25-18)12-7-3-2-4-8-12/h5-6,9-12,15H,2-4,7-8H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRLZVUAIUTUEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

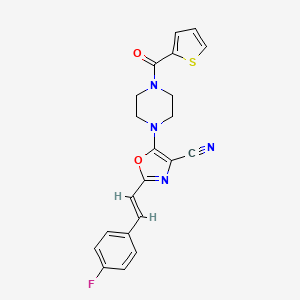

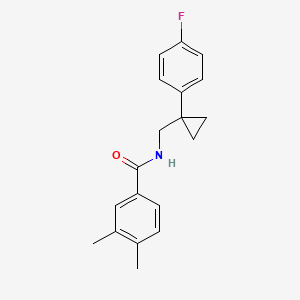

![2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2756355.png)

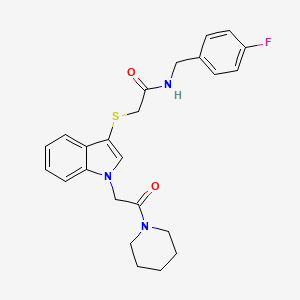

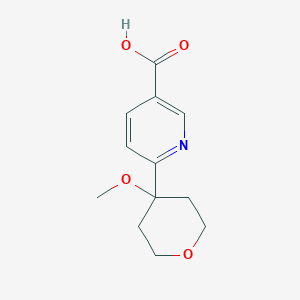

![N-(2,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2756357.png)

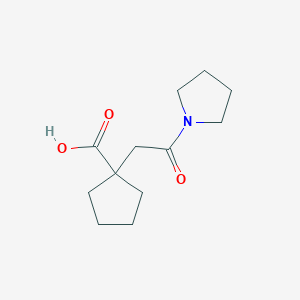

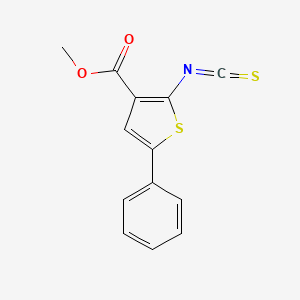

![Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate](/img/structure/B2756364.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea](/img/structure/B2756368.png)

![(E)-3-[5-chloro-1-(2-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide](/img/structure/B2756370.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2756371.png)